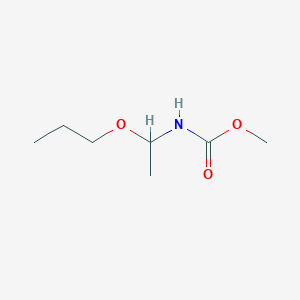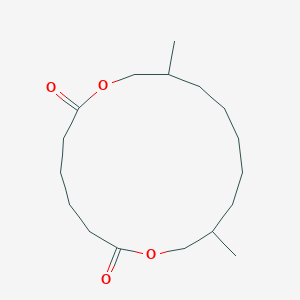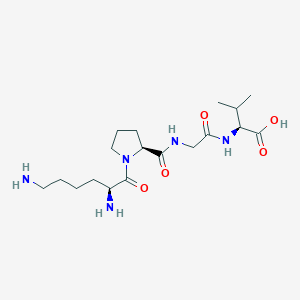![molecular formula C24H25NO2 B12568022 Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]- CAS No. 543681-06-7](/img/structure/B12568022.png)
Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzene ring, an acetamide group, and two hydroxy groups attached to phenylethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]- typically involves the reaction of benzeneacetamide with appropriate reagents to introduce the hydroxy and phenylethyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines. Substitution reactions can lead to a variety of substituted benzeneacetamide derivatives.
Applications De Recherche Scientifique
Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]- involves its interaction with molecular targets and pathways within biological systems. The hydroxy and phenylethyl groups play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. This interaction can lead to the modulation of biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneacetamide: A simpler analog without the hydroxy and phenylethyl groups.
2-Hydroxybenzeneacetamide: Contains a hydroxy group but lacks the phenylethyl groups.
N,N-Bis(phenylethyl)acetamide: Lacks the hydroxy group but contains the phenylethyl groups.
Uniqueness
Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]- is unique due to the presence of both hydroxy and phenylethyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
543681-06-7 |
|---|---|
Formule moléculaire |
C24H25NO2 |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
2-(2-hydroxyphenyl)-N,N-bis[(1S)-1-phenylethyl]acetamide |
InChI |
InChI=1S/C24H25NO2/c1-18(20-11-5-3-6-12-20)25(19(2)21-13-7-4-8-14-21)24(27)17-22-15-9-10-16-23(22)26/h3-16,18-19,26H,17H2,1-2H3/t18-,19-/m0/s1 |
Clé InChI |
JIQWHISDIDOJIJ-OALUTQOASA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)N([C@@H](C)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3O |
SMILES canonique |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one](/img/structure/B12567940.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris[4-(ethenyloxy)benzene]](/img/structure/B12567941.png)

![Acetamide, N-(1,2,3,5,6,10b-hexahydro-2-oxobenzo[f]cinnolin-9-yl)-](/img/structure/B12567961.png)





![10,10'-Di([1,1'-biphenyl]-2-yl)-9,9'-bianthracene](/img/structure/B12567985.png)

![(5S,6S)-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromo-6-ethoxy-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12568010.png)


